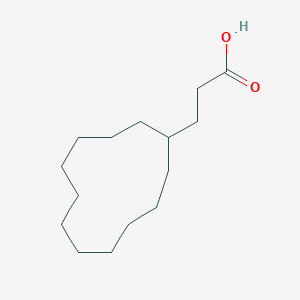

3-Cyclododecylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H28O2 |

|---|---|

Molecular Weight |

240.38 g/mol |

IUPAC Name |

3-cyclododecylpropanoic acid |

InChI |

InChI=1S/C15H28O2/c16-15(17)13-12-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H,16,17) |

InChI Key |

QXMKNNGNGLCOGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)CCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Base Neutralization

Carboxylic acids react with bases to form salts. For 3-cyclododecylpropanoic acid, reaction with a strong base like NaOH would yield the sodium salt:

This reaction is analogous to the neutralization of CO₂ with NaOH to form Na₂CO₃ .

Formation of Acid Chlorides

Conversion to acid chlorides enhances reactivity for subsequent nucleophilic acyl substitutions. Using reagents like thionyl chloride (SOCl₂):

This mechanism aligns with acid chloride formation described in nucleophilic acyl substitution reactions .

Nucleophilic Acyl Substitution

a. Esterification

Reaction with alcohols (e.g., methanol) in the presence of acid catalysts:

Esterification is a common pathway for carboxylic acids, as seen in acid chloride reactions with alcohols .

b. Amide Formation

Reaction with amines (e.g., NH₃) under basic conditions:

This mirrors the mechanism of amide synthesis from acid chlorides .

Reduction Reactions

a. To Aldehydes

Using hydride reagents like LiAlH₄:

Hydrogenation of acid chlorides to aldehydes is documented in analogous systems .

b. To Primary Alcohols

Further reduction of the aldehyde yields 3-cyclododecylpropanol:

Decarboxylation

Thermal decomposition under acidic conditions may lead to loss of CO₂:

This reaction is typical for β-substituted carboxylic acids, though specific conditions for this compound are not experimentally verified.

Data Tables (Inferred from Analogous Reactions)

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-Cyclododecylpropanoic acid, and how should data interpretation account for structural complexity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze the cyclododecyl ring’s conformational flexibility and propanoic acid moiety. Infrared (IR) spectroscopy can identify carboxylic acid C=O stretching (~1700 cm⁻¹). For structural ambiguity, compare experimental data with computational predictions (e.g., density functional theory) and reference databases like the NIST Chemistry WebBook . Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound may be limited, adopt protocols for structurally similar carboxylic acids:

- Use chemical-resistant gloves (EN 374 standard) and safety goggles (EN 166/NIOSH-compliant) to prevent skin/eye contact .

- Work in a fume hood to minimize inhalation risks.

- Store in airtight containers away from ignition sources due to potential flammability .

- Emergency measures: For spills, avoid dust generation; use inert absorbents and dispose as hazardous waste .

Q. How can researchers design a reproducible synthesis route for this compound?

- Methodological Answer :

Route Selection : Consider cyclododecane derivatives (e.g., cyclododecanol) as precursors for coupling with propanoic acid via esterification or Grignard reactions.

Catalysis : Screen catalysts (e.g., Pd/C, H₂SO₄) under varying temperatures (80–120°C) and solvent systems (toluene, THF).

Purity Control : Monitor reaction progress with thin-layer chromatography (TLC); purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced Research Questions

Q. How can contradictions in reported reaction yields of this compound under varying catalytic conditions be resolved?

- Methodological Answer :

Data Triangulation : Replicate experiments using identical catalysts, solvents, and temperatures from conflicting studies.

Controlled Variables : Standardize parameters (e.g., moisture levels, reagent purity) to isolate catalyst efficacy.

Analytical Validation : Quantify yields via HPLC with UV detection (210 nm) to ensure accuracy.

Statistical Analysis : Apply ANOVA to assess significance of yield differences; report confidence intervals .

Q. What computational strategies are effective in predicting the conformational stability of this compound in solution?

- Methodological Answer :

Molecular Dynamics (MD) : Simulate cyclododecyl ring puckering in solvents (e.g., DMSO, water) using AMBER or CHARMM force fields.

Quantum Mechanics (QM) : Calculate energy barriers for ring inversion at the B3LYP/6-31G* level.

Solvent Effects : Incorporate polarizable continuum models (PCM) to evaluate dielectric interactions.

Validation : Compare simulated NMR chemical shifts with experimental data .

Q. How can researchers address discrepancies in the reported bioactivity of this compound derivatives across in vitro assays?

- Methodological Answer :

Assay Standardization : Use identical cell lines (e.g., HEK293) and incubation times.

Dose-Response Curves : Generate IC₅₀ values with ≥3 technical replicates.

Control Experiments : Test for nonspecific effects (e.g., cytotoxicity via MTT assay).

Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers .

Data Analysis and Interpretation

Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

Machine Learning : Train random forest models on descriptors (e.g., logP, polar surface area).

Validation : Apply leave-one-out cross-validation to avoid overfitting.

Visualization : Use heatmaps or 3D scatterplots to highlight key trends .

Q. How should researchers evaluate the environmental impact of this compound degradation byproducts?

- Methodological Answer :

Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.).

Analytical Monitoring : Track byproducts via LC-MS/MS and compare to toxicity databases (e.g., ECOTOX).

Ecotoxicity Assays : Test Daphnia magna survival rates at varying concentrations.

Regulatory Alignment : Assess compliance with REACH guidelines for hazardous substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.